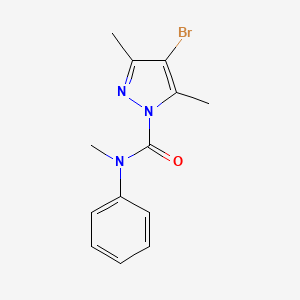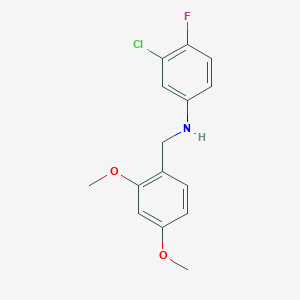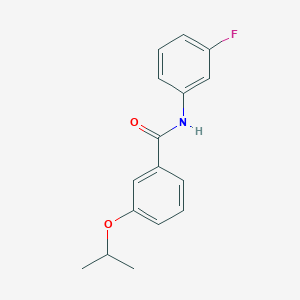![molecular formula C23H30N2O4S B5780592 N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide CAS No. 333458-26-7](/img/structure/B5780592.png)
N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as CCG-63802, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The purpose of
作用机制
N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide works by inhibiting the activity of specific enzymes or pathways in cells. In cancer cells, this compound targets the proteasome pathway, which is responsible for the degradation of proteins in cells. By inhibiting this pathway, this compound can prevent the degradation of certain proteins that are important for cancer cell growth and survival. In Alzheimer's disease, this compound inhibits the accumulation of beta-amyloid plaques by blocking the activity of an enzyme called beta-secretase, which is involved in the production of beta-amyloid. In obesity, this compound inhibits the activity of fatty acid synthase, which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being studied. In cancer cells, this compound can inhibit cell growth and induce cell death. In Alzheimer's disease, this compound can reduce the accumulation of beta-amyloid plaques and improve cognitive function. In obesity, this compound can reduce the synthesis of fatty acids and promote weight loss.
实验室实验的优点和局限性
One advantage of using N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. This allows researchers to study the effects of this compound on specific enzymes or pathways in cells. However, one limitation of using this compound is that it may not be effective in all types of cancer or in all stages of disease progression. Additionally, this compound may have off-target effects that could lead to unintended consequences.
未来方向
There are several future directions for the study of N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and obesity. Another direction is to study the effects of this compound in combination with other drugs or therapies to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成方法
N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is synthesized through a multi-step process that involves the reaction of cyclohexanone with ethyl 2-bromoacetate to form ethyl 2-cyclohexylacetoacetate. This intermediate is then reacted with 2-ethoxybenzylamine to form N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide. The final step involves the reaction of N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide with 4-methylbenzenesulfonyl chloride to form this compound.
科学研究应用
N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and obesity. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the proteasome pathway. In Alzheimer's disease research, this compound has been studied for its potential to inhibit the accumulation of beta-amyloid plaques, which are believed to contribute to the development of the disease. In obesity research, this compound has been studied for its potential to inhibit the activity of an enzyme called fatty acid synthase, which is involved in the synthesis of fatty acids.
属性
IUPAC Name |
N-cyclohexyl-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-3-29-22-12-8-7-11-21(22)25(17-23(26)24-19-9-5-4-6-10-19)30(27,28)20-15-13-18(2)14-16-20/h7-8,11-16,19H,3-6,9-10,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYUPYOJYOLRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333458-26-7 |
Source


|
| Record name | N-Cyclohexyl-2-[(2-ethoxyphenyl)[(4-methylphenyl)sulfonyl]amino]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333458-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)
![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)
![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)

